N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide
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Overview
Description
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide is a chemical compound with a unique structure that includes a pyridine ring and a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide typically involves the reaction of 2-(2-methoxyethoxy)ethylamine with 3-(pyridin-2-yldisulfanyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide involves its interaction with molecular targets through its disulfide bond. This bond can undergo redox reactions, influencing various biological pathways. The pyridine ring may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyldithio)ethyl Methacrylate: Contains a similar disulfide bond and pyridine ring but differs in its methacrylate group.
2-(Pyridin-2-yldisulfanyl)ethanamine: Similar disulfide bond and pyridine ring but with an ethanamine group.
Uniqueness
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethoxyethyl group provides additional solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H20N2O3S2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide |
InChI |
InChI=1S/C13H20N2O3S2/c1-17-9-10-18-8-7-14-12(16)5-11-19-20-13-4-2-3-6-15-13/h2-4,6H,5,7-11H2,1H3,(H,14,16) |
InChI Key |
WWBWHXHBRNTLJM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNC(=O)CCSSC1=CC=CC=N1 |
Origin of Product |
United States |
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